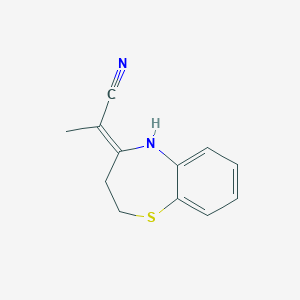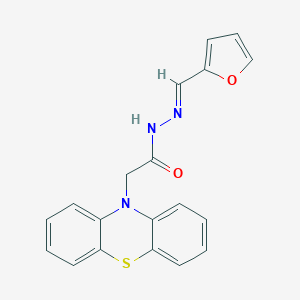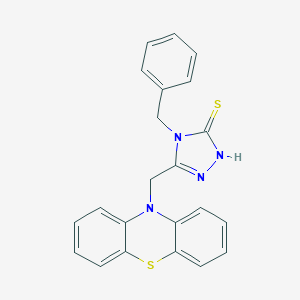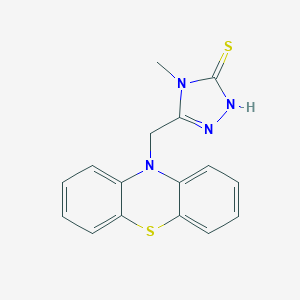
2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Mecanismo De Acción
The mechanism of action of 2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile is not fully understood, but it has been suggested to act through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, it has been reported to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
Studies have shown that 2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile exhibits a range of biochemical and physiological effects. For example, it has been reported to induce apoptosis in cancer cells, reduce inflammation in animal models, and inhibit the replication of viruses such as HIV and HCV. Furthermore, it has been shown to have a low toxicity profile, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile in lab experiments is its high potency and selectivity towards various receptors and enzymes. Additionally, its low toxicity profile makes it a safer alternative to other compounds that may exhibit similar biological activities. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile. One potential direction is the optimization of the synthesis method to improve yields and reduce costs. Another direction is the exploration of its potential applications in material science and catalysis. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets for the treatment of various diseases. Finally, the development of derivatives and analogs of this compound may lead to the discovery of new drugs with improved efficacy and selectivity.
In conclusion, 2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile is a promising compound with a range of potential applications in various fields. Its high potency, selectivity, and low toxicity profile make it a valuable tool for scientific research, and further studies are needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile involves the reaction of 2-aminothiophenol with 3-bromopropionitrile in the presence of a base, followed by cyclization with 2-chloroacetaldehyde. This method has been reported to yield the compound in good to excellent yields and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile has been investigated for its potential applications in medicinal chemistry, specifically as a scaffold for the development of new drugs. Studies have shown that this compound exhibits a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. Furthermore, it has been reported to have a high affinity for various receptors, such as dopamine and serotonin receptors, making it a promising candidate for the treatment of neurological disorders.
Propiedades
Fórmula molecular |
C12H12N2S |
|---|---|
Peso molecular |
216.3 g/mol |
Nombre IUPAC |
(2Z)-2-(3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)propanenitrile |
InChI |
InChI=1S/C12H12N2S/c1-9(8-13)10-6-7-15-12-5-3-2-4-11(12)14-10/h2-5,14H,6-7H2,1H3/b10-9- |
Clave InChI |
XZACBHKUOCUBKE-KTKRTIGZSA-N |
SMILES isomérico |
C/C(=C/1\CCSC2=CC=CC=C2N1)/C#N |
SMILES |
CC(=C1CCSC2=CC=CC=C2N1)C#N |
SMILES canónico |
CC(=C1CCSC2=CC=CC=C2N1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B293154.png)
![6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293158.png)
![N-Phenyl-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293162.png)
![5-(4-fluorobenzyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293165.png)

![10-{[4-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-10H-phenothiazine](/img/structure/B293167.png)
![10-({4-benzyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-10H-phenothiazine](/img/structure/B293169.png)
![2-{[4-methyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293171.png)




![3,4-diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B293177.png)
![3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293178.png)